![molecular formula C15H16ClN3O2 B2517627 N-(5-(2-氯苯基)-1,3,4-恶二唑-2-基)环己烷甲酰胺 CAS No. 865249-47-4](/img/structure/B2517627.png)
N-(5-(2-氯苯基)-1,3,4-恶二唑-2-基)环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, also known as CX614, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a cognitive enhancer. CX614 belongs to the family of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
科学研究应用
合成和表征
研究重点在于与 N-(5-(2-氯苯基)-1,3,4-恶二唑-2-基)环己烷甲酰胺相关的各种衍生物的合成和表征,探索其化学性质和结构。例如,详细介绍了 N-(芳基氨基甲酰基硫代)-环己烷甲酰胺衍生物的合成和表征,其中包括 2-氯苯基和其它芳基取代基,重点介绍了元素分析、红外光谱和 1H-NMR 光谱等方法。通过 X 射线衍射研究表征了特定衍生物的晶体结构,揭示了环己烷环的椅式构象和分子通过分子内氢键稳定(Özer 等,2009)。
生物活性
多项研究调查了与 N-(5-(2-氯苯基)-1,3,4-恶二唑-2-基)环己烷甲酰胺在结构上相关的化合物的生物活性,突出了其在药物化学中的潜力:
- 抗癌活性: 研究了衍生物的设计、合成和抗癌评估,其中一些衍生物与参考药物相比,对乳腺癌、肺癌、结肠癌和卵巢癌等各种癌细胞系表现出中等至优异的活性(Ravinaik 等,2021)。
- 抗癫痫和抗惊厥活性: 已使用最大电休克发作 (MES) 和皮下戊四唑 (scPTZ) 等模型评估了由相关结构合成的化合物的抗惊厥活性,表明四个结合位点药效团模型对这种活性很重要(Rajak 等,2013)。
- 抗微生物活性: 合成了具有对革兰氏阳性和革兰氏阴性生物的抗菌活性的新型杂环 1,3,4-恶二唑,突出了这些化合物在解决微生物耐药性方面的潜力(Ghattas 等,1982)。
作用机制
Target of Action
Similar compounds have been tested againstMycobacterium tuberculosis cell lines . The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Mode of Action
The exact mode of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is not fully understood. Ongoing studies are focused on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth .
Biochemical Pathways
tuberculosis , suggesting that they may interact with the biochemical pathways of this bacterium.
Result of Action
tuberculosis , suggesting that they may have a bactericidal or bacteriostatic effect.
属性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMNWGYMQFOBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。